Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate
Overview
Description
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophene ring attacks the bromoester, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the vinyl group can facilitate binding to hydrophobic pockets in proteins, influencing their function. Additionally, the compound’s ability to undergo various chemical transformations can be leveraged to design derivatives with enhanced activity and selectivity.
Comparison with Similar Compounds
Ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the vinyl and methylthio groups, resulting in different chemical and biological properties.
3-Methylthiophene: Simpler structure with fewer functional groups, limiting its versatility in applications.
4-Vinylthiophene:
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other thiophene derivatives.
Properties
IUPAC Name |
ethyl 4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S2/c1-5-8-7(3)9(10(12)13-6-2)15-11(8)14-4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNYJXHQCYRVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381129 | |
Record name | ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650615-91-1 | |
Record name | ethyl 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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